Dchpa-iloprost - 124578-04-7

Dchpa-iloprost

Catalog Number: EVT-1175494
CAS Number: 124578-04-7
Molecular Formula: C28H35Cl2NO4
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dchpa-iloprost is derived from the parent compound iloprost, which itself is a synthetic analog of prostacyclin (prostaglandin I2). The classification of Dchpa-iloprost falls under the category of vasodilators and antiplatelet agents. Its structure includes a bicyclic core that contributes to its biological activity, making it a subject of interest in pharmacological studies aimed at treating conditions like pulmonary arterial hypertension and peripheral vascular diseases.

Synthesis Analysis

The synthesis of Dchpa-iloprost involves several intricate steps that ensure the correct stereochemistry and functionalization required for its biological activity.

  1. Starting Materials: The synthesis typically begins with commercially available prostaglandin precursors.
  2. Key Reactions: The process may include:
    • Functional Group Modifications: To introduce necessary functional groups that enhance biological activity.
    • Stereochemical Control: Utilizing chiral reagents or catalysts to ensure the correct stereoisomer is produced.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Dchpa-iloprost from by-products.

A detailed description of one such synthesis can be found in literature where the total synthesis of 16S-iloprost is discussed, highlighting stereocontrol as a critical factor in producing biologically active compounds .

Molecular Structure Analysis

The molecular structure of Dchpa-iloprost features several key components:

  • Bicyclic Framework: This core structure is essential for its interaction with biological targets.
  • Functional Groups: Hydroxyl groups and alkyl chains are present, influencing solubility and receptor binding affinity.

The molecular formula for Dchpa-iloprost can be represented as C20H32O5, indicating the presence of five oxygen atoms, which are crucial for its biological function. The three-dimensional conformation allows for optimal interaction with prostacyclin receptors.

Structural Data

  • Molecular Weight: Approximately 352.47 g/mol.
  • 3D Conformation: Computational modeling studies can provide insights into its spatial arrangement and potential binding sites on target receptors.
Chemical Reactions Analysis

Dchpa-iloprost participates in various chemical reactions that are relevant to its pharmacological action:

  1. Receptor Binding: It binds to prostacyclin receptors (IP receptors), initiating a cascade of intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation.
  2. Metabolism: In vivo studies indicate that Dchpa-iloprost undergoes metabolic transformations primarily in the liver, where it may be converted into more polar metabolites suitable for excretion.

These reactions highlight its role as an active pharmaceutical ingredient with significant implications in therapeutic contexts.

Mechanism of Action

The mechanism of action for Dchpa-iloprost involves:

  • Activation of Prostacyclin Receptors: Upon binding to these receptors, it stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  • Vasodilation: Elevated cAMP levels result in relaxation of vascular smooth muscle cells, contributing to reduced blood pressure.
  • Antiplatelet Effects: The compound also inhibits platelet aggregation through similar pathways, making it beneficial in preventing thrombotic events.

Studies have shown that Dchpa-iloprost exhibits similar binding characteristics to iloprost and competes effectively with it at receptor sites .

Physical and Chemical Properties Analysis

Dchpa-iloprost possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range indicative of its crystalline nature.

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Dchpa-iloprost has several scientific applications:

  1. Therapeutic Use: Primarily investigated for treating pulmonary arterial hypertension, where it helps improve exercise capacity and hemodynamics.
  2. Research Tool: Used in laboratory settings to study prostacyclin signaling pathways and their implications in cardiovascular health.
  3. Potential Drug Development: As a derivative of iloprost, it serves as a candidate for further drug development aimed at enhancing efficacy or reducing side effects associated with existing treatments.

Properties

CAS Number

124578-04-7

Product Name

Dchpa-iloprost

IUPAC Name

(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide

Molecular Formula

C28H35Cl2NO4

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8-

InChI Key

BFTTYAJXQKONFL-HNBJERPBSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O

Synonyms

2,6-dichloro-4-aminophenol iloprost
DCHPA-iloprost
dichlorohydroxyphenylamide iloprost
dichlorohydroxyphenylamideiloprost

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.